molecular formula C17H19N3O4S B11332047 N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2-nitrobenzamide

N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2-nitrobenzamide

Cat. No.: B11332047
M. Wt: 361.4 g/mol
InChI Key: YSNVYUQPRPZPJQ-UHFFFAOYSA-N
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Description

N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2-nitrobenzamide is a complex organic compound that features a morpholine ring, a thiophene ring, and a nitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2-nitrobenzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-bromoethyl thiophene with morpholine to form 2-(morpholin-4-yl)-2-(thiophen-2-yl)ethanol.

    Nitration: The intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Amidation: Finally, the nitrated intermediate is reacted with benzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Bases like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The morpholine ring can interact with biological targets through hydrogen bonding, while the thiophene ring can participate in π-π interactions. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzamide
  • N-[2-(thiophen-2-yl)ethyl]-2-nitrobenzamide
  • N-[2-(morpholin-4-yl)-2-(furan-2-yl)ethyl]-2-nitrobenzamide

Uniqueness

N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2-nitrobenzamide is unique due to the combination of the morpholine and thiophene rings, which provide distinct electronic and steric properties. This combination can result in unique biological activity and reactivity compared to other similar compounds.

Properties

Molecular Formula

C17H19N3O4S

Molecular Weight

361.4 g/mol

IUPAC Name

N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-2-nitrobenzamide

InChI

InChI=1S/C17H19N3O4S/c21-17(13-4-1-2-5-14(13)20(22)23)18-12-15(16-6-3-11-25-16)19-7-9-24-10-8-19/h1-6,11,15H,7-10,12H2,(H,18,21)

InChI Key

YSNVYUQPRPZPJQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(CNC(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CS3

Origin of Product

United States

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